Home > Products > Screening Compounds P31218 > N-allyl-9-methyl-9H-purin-6-amine
N-allyl-9-methyl-9H-purin-6-amine - 90597-03-8

N-allyl-9-methyl-9H-purin-6-amine

Catalog Number: EVT-519562
CAS Number: 90597-03-8
Molecular Formula: C9H11N5
Molecular Weight: 189.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from purine, which is a fundamental building block of nucleic acids. It can be synthesized through various methods involving alkylation processes that introduce the allyl group at the 9-position of the purine ring. The compound has been studied for its potential biological activities, particularly in the context of antiproliferative effects against various cancer cell lines .

Synthesis Analysis

The synthesis of N-allyl-9-methyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common synthetic route includes:

  1. Starting Materials: The synthesis often begins with 9-methylpurine or its derivatives.
  2. Alkylation Reaction: The reaction involves treating the purine derivative with an allyl halide (such as allyl bromide) in the presence of a base (e.g., potassium carbonate) to facilitate the substitution reaction at the nitrogen atom.
  3. Reaction Conditions: This reaction is usually conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions for several hours to ensure complete conversion.

The following generalized reaction can be represented as:

9 methylpurine+allyl halideBaseN allyl 9 methyl 9H purin 6 amine\text{9 methylpurine}+\text{allyl halide}\xrightarrow{\text{Base}}\text{N allyl 9 methyl 9H purin 6 amine}
Molecular Structure Analysis

N-allyl-9-methyl-9H-purin-6-amine features a purine core structure characterized by a fused double-ring system consisting of a pyrimidine ring and an imidazole ring. Key structural components include:

  • Allyl Group: Attached at the 9-position, which contributes to its reactivity and biological activity.
  • Amine Group: Located at the 6-position, this functional group enhances solubility and potential interactions with biological targets.

Structural Data

The compound exhibits a topological polar surface area of 69.6 Ų and has one hydrogen bond donor .

Chemical Reactions Analysis

N-allyl-9-methyl-9H-purin-6-amine has been shown to participate in various chemical reactions:

  1. Antiproliferative Activity: Studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent .
  2. Formation of Derivatives: The compound can serve as a precursor for synthesizing more complex purine derivatives by further functionalization at the amine or allyl positions.
Mechanism of Action

The mechanism of action for N-allyl-9-methyl-9H-purin-6-amine is primarily linked to its interaction with cellular targets involved in proliferation and DNA replication:

  1. Topoisomerase Inhibition: It has been identified as an inhibitor of topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  2. ATP Competitive Inhibition: The compound acts as an ATP competitive inhibitor, disrupting energy metabolism in rapidly dividing cells, which is critical for cancer growth .
Physical and Chemical Properties Analysis

Key Properties

The physical and chemical properties of N-allyl-9-methyl-9H-purin-6-amine include:

PropertyValue
Molecular Weight175.19 g/mol
Topological Polar Surface Area69.6 Ų
Hydrogen Bond Donor Count1
SolubilitySoluble in organic solvents like DMF and DMSO

These properties contribute to its reactivity and suitability for biological applications.

Applications

N-allyl-9-methyl-9H-purin-6-amine finds applications in various scientific fields:

  1. Medicinal Chemistry: Due to its antiproliferative properties, it is being explored as a potential therapeutic agent against cancer.
  2. Biochemical Research: It serves as a building block for synthesizing more complex nucleoside analogs that can be used in drug discovery .
  3. Pharmaceutical Development: The compound's ability to inhibit topoisomerases makes it valuable in developing new anticancer drugs targeting DNA replication processes.
Synthetic Methodologies and Chemical Modifications

Regioselective Alkylation Techniques for N9-Position Functionalization

The strategic installation of alkyl groups at the N9-position of purine scaffolds is critical for modulating biological activity and physicochemical properties. For N-allyl-9-methyl-9H-purin-6-amine, achieving high N9-selectivity over competing N3/N7 sites demands precise reaction control. Microwave-assisted synthesis has emerged as a transformative approach, enabling kinetic discrimination between nitrogen sites through rapid, directed energy transfer. Under optimized conditions (tetrabutylammonium hydroxide base, acetonitrile, 100–120°C), N9-allylation predominates with >98:2 regioselectivity and yields exceeding 90% . This technique exploits the differential nucleophilicity of purine nitrogens, where microwave irradiation selectively accelerates the formation of the thermodynamically favored N9-alkylated isomer [6].

Table 1: Solvent Effects on Regioselectivity in Purine Allylation

SolventDielectric ConstantN9:N7 RatioReaction Time (min)
Acetonitrile37.599:130
DMF36.785:1545
Water80.160:40120

Palladium-catalyzed C–H functionalization offers complementary regiocontrol. Using [Ru(p-cymene)Cl₂]₂ catalysts with 2-ethylbutanoic acid additives, allyl epoxides undergo ring opening to generate allyl electrophiles that couple meta to directing groups (e.g., pyridyl, pyrimidinyl). This method achieves exclusive benzylic C–O bond cleavage, enabling the installation of complex allyl motifs at purine N9 with complete positional fidelity [4] [6]. Steric and electronic factors further refine selectivity: electron-withdrawing C6 substituents (e.g., Cl, SCH₃) favor N9-allylation by reducing N7 nucleophilicity, while polar aprotic solvents minimize solvation effects that promote N7 byproducts .

Catalytic Asymmetric Synthesis of Purine Analogues

Enantioselective construction of purine scaffolds leverages chiral organocatalysts to control stereochemistry during cyclization. N-allyl-9-methyl-9H-purin-6-amine derivatives with chiral tetrahydrofuran or tetrahydropyran appendages are accessible via [3+3] cycloadditions under amine or phosphoric acid catalysis [6]. Chiral secondary amines (e.g., MacMillan catalysts) activate α,β-unsaturated aldehydes via iminium intermediates, which undergo Michael addition with purinyl dinucleophiles (e.g., 6-aminopurine derivatives). Subsequent intramolecular aldol cyclization delivers fused [6.5.0] or [6.6.0] bicyclic systems with >90% ee [6].

Table 2: Performance of Organocatalysts in Asymmetric Purine Cyclizations

Catalyst ClassRepresentative CatalystEnantioselectivity (% ee)Key Interaction
Chiral AmineL-Proline-Derived92–97Iminium Ion
Bifunctional ThioureaTakemoto’s Catalyst88–95H-Bonding/Brønsted Base
Chiral Phosphoric Acid (CPA)TRIP90–96Ion-Pairing

Chiral phosphoric acids (CPAs) enable decarboxylative asymmetric allylic alkylations for quaternary stereocenter formation. In situ-generated purinyl allyl carbonates undergo ionization in the presence of CPA catalysts (e.g., TRIP), forming chiral ion pairs that direct nucleophilic attack. This methodology constructs α-allylated purines with 94% ee and serves as a platform for introducing the methyl group at N9 via subsequent alkylation [6]. Notably, bifunctional squaramide catalysts simultaneously activate purinyl C–H acids and electrophiles through cooperative H-bonding and base interactions, enabling enantioselective alkylations without prefunctionalization [6].

Solid-Phase Synthesis Platforms for Combinatorial Libraries

Solid-phase synthesis accelerates the exploration of N-allyl-9-methyl-9H-purin-6-amine analogues through automated, high-yielding diversification. Wang or TentaGel resins functionalized with Rink amide linkers enable nucleobase immobilization via C6-amino or N9-alkylation sites [6]. Key advancements include:

  • Directed Sorting Strategies: IRORI radiofrequency tagging facilitates "split-and-mix" synthesis of purine libraries. After immobilizing 6-chloropurine cores, sequential N9-allylation, C6 amination, and N1 alkylation generate >1,000 analogues per run. Orthogonal protecting groups (e.g., Fmoc, Alloc) ensure stepwise fidelity [5] [6].
  • Safety-Catch Linkers: Photolabile o-nitrobenzyl anchors permit mild UV-triggered cleavage, preserving acid-sensitive allyl motifs. This approach achieves >85% purity in library members after HPLC isolation [6].
  • Cyclative Cleavage: Resin-bound dipeptides incorporating purinyl carboxylic acids undergo on-resin cyclization to yield purine-fused diketopiperazines, expanding scaffold diversity [2] [6].

Table 3: Solid-Phase Parameters for Purine Library Synthesis

Resin TypeLoading Capacity (mmol/g)Cleavage ConditionPurity Range (%)
TentaGel-NH₂0.25–0.30TFA/CH₂Cl₂ (95:5)80–92
Wang-OCH₃0.7–1.0UV (365 nm)85–95
Rink Amide MBHA0.4–0.620% Hexafluoroisopropanol75–88

Post-synthetic diversification via olefin cross-metathesis further expands chemical space. On-resin Grubbs-catalyzed coupling of N9-allyl groups with acrylates or styrenes introduces diversity at the allyl terminus, yielding cinnamyl or acrylate-functionalized purines [6].

Properties

CAS Number

90597-03-8

Product Name

N-allyl-9-methyl-9H-purin-6-amine

IUPAC Name

9-methyl-N-prop-2-enylpurin-6-amine

Molecular Formula

C9H11N5

Molecular Weight

189.22

InChI

InChI=1S/C9H11N5/c1-3-4-10-8-7-9(12-5-11-8)14(2)6-13-7/h3,5-6H,1,4H2,2H3,(H,10,11,12)

InChI Key

UJMSXIGRPCNAOS-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(N=CN=C21)NCC=C

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.